molecular formula C22H22N2O4 B1502203 (E)-3-(4-Hydroxy-8-methoxy-2-methylquinolin-3-YL)-N-(2-methoxyphenyl)but-2-enamide CAS No. 1072944-93-4

(E)-3-(4-Hydroxy-8-methoxy-2-methylquinolin-3-YL)-N-(2-methoxyphenyl)but-2-enamide

Cat. No. B1502203
CAS RN: 1072944-93-4
M. Wt: 378.4 g/mol
InChI Key: DRIRBMCODRUJKT-OUKQBFOZSA-N
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Description

(E)-3-(4-Hydroxy-8-methoxy-2-methylquinolin-3-YL)-N-(2-methoxyphenyl)but-2-enamide is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-Hydroxy-8-methoxy-2-methylquinolin-3-YL)-N-(2-methoxyphenyl)but-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-Hydroxy-8-methoxy-2-methylquinolin-3-YL)-N-(2-methoxyphenyl)but-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Potential Therapeutic Applications

(E)-3-(4-Hydroxy-8-methoxy-2-methylquinolin-3-YL)-N-(2-methoxyphenyl)but-2-enamide is related to the broader class of 8-hydroxyquinoline derivatives. These compounds have garnered significant attention for their vast array of biological activities and potential therapeutic applications. Insights from various studies highlight the importance of these derivatives in medicinal chemistry and drug development.

  • Neuroprotective and Anticancer Properties : 8-Hydroxyquinoline derivatives have been identified for their substantial neuroprotective and anticancer activities. These compounds exhibit a broad spectrum of pharmacological effects, including anti-proliferative, anti-microbial, anti-fungal, and anti-viral activities, particularly in the treatment of neurodegenerative disorders and various cancers (Gupta, Luxami, & Paul, 2021).

  • Antioxidant Efficacy : The antioxidant properties of 8-hydroxyquinoline analogs have been explored extensively. These compounds, including ethoxyquin and its analogs, are known for their efficacy in protecting polyunsaturated fatty acids in fish meal against oxidation, indicating their potential as antioxidants in food and pharmaceutical applications (de Koning, 2002).

  • Metabolism and Pharmacokinetics : Studies on 8-aminoquinoline antimalarial agents reveal insights into the metabolism of such compounds, which could be relevant for understanding the metabolic pathways of (E)-3-(4-Hydroxy-8-methoxy-2-methylquinolin-3-YL)-N-(2-methoxyphenyl)but-2-enamide. These findings emphasize the importance of considering metabolic products and their activities (Strother et al., 1981).

  • Potential as Prokinetic Agents : Cisapride, a substituted piperidinyl benzamide related to metoclopramide and structurally similar to quinoline derivatives, has been used as a prokinetic agent to facilitate gastrointestinal motility. This suggests potential applications of (E)-3-(4-Hydroxy-8-methoxy-2-methylquinolin-3-YL)-N-(2-methoxyphenyl)but-2-enamide in gastrointestinal disorders, given its structural similarities to other pharmacologically active compounds (McCallum et al., 1988).

properties

IUPAC Name

(E)-3-(8-methoxy-2-methyl-4-oxo-1H-quinolin-3-yl)-N-(2-methoxyphenyl)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-13(12-19(25)24-16-9-5-6-10-17(16)27-3)20-14(2)23-21-15(22(20)26)8-7-11-18(21)28-4/h5-12H,1-4H3,(H,23,26)(H,24,25)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIRBMCODRUJKT-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)C(=CC(=O)NC3=CC=CC=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)/C(=C/C(=O)NC3=CC=CC=C3OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072944-93-4
Record name (2E)-3-(4-Hydroxy-8-methoxy-2-methyl-3-quinolinyl)-N-(2-methoxyphenyl)-2-butenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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